REACTION_CXSMILES
|
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH2:11][C:10]([NH2:18])([CH:14]([CH3:17])[CH2:15]O)[CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C(Br)(Br)(Br)Br.Cl[C:44]([O:46][CH2:47][C:48]1[CH:53]=[CH:52][CH:51]=[CH:50][CH:49]=1)=[O:45].C(=O)(O)[O-].[Na+]>ClCCl.C(N(CC)CC)C>[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH2:11][C:10]2([N:18]([C:44]([O:46][CH2:47][C:48]3[CH:53]=[CH:52][CH:51]=[CH:50][CH:49]=3)=[O:45])[CH2:15][CH:14]2[CH3:17])[CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2] |f:4.5|
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Name
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3-amino-3-(2-hydroxy-1-methylethyl)piperidine-1-carboxylic acid tert-butyl ester
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Quantity
|
12.9 g
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Type
|
reactant
|
Smiles
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C(C)(C)(C)OC(=O)N1CC(CCC1)(C(CO)C)N
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Name
|
|
Quantity
|
20.3 g
|
Type
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reactant
|
Smiles
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C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
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Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
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ClCCl
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Name
|
|
Quantity
|
21.6 mL
|
Type
|
solvent
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
|
25.9 g
|
Type
|
reactant
|
Smiles
|
C(Br)(Br)(Br)Br
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Name
|
|
Quantity
|
125 mL
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
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Name
|
|
Quantity
|
10.3 mL
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC1=CC=CC=C1
|
Name
|
|
Quantity
|
10.8 mL
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for 1 hour
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
the mixture was cooled to 4° C
|
Type
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STIRRING
|
Details
|
the mixture was stirred at room temperature for 40 minutes
|
Duration
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40 min
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with chloroform (125 ml)
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Type
|
EXTRACTION
|
Details
|
The separated aqueous layer was extracted with chloroform (125 ml) again
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Type
|
WASH
|
Details
|
The combined organic layer was washed with water (125 ml), 10% aqueous sodium chloride solution (125 ml)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by silica gel column chromatography (eluent: n-hexane/ethyl acetate=1/0 to 7/3)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1CC2(C(CN2C(=O)OCC2=CC=CC=C2)C)CCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |